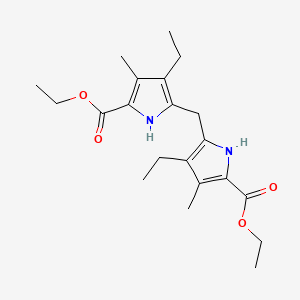

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate)

Description

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7) is a bis-pyrrole derivative characterized by a central methylene bridge linking two pyrrole rings. Each pyrrole unit is substituted with ethyl and methyl groups at the 4- and 3-positions, respectively, and esterified with ethoxycarbonyl groups at the 2-position. This compound is commercially available (Santa Cruz Biotechnology, sc-234651) at a price of $142 per gram .

Properties

IUPAC Name |

ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQEODKNZPRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281728 | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-93-7 | |

| Record name | NSC22708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Pyrrole Carboxylate Precursors

A representative synthetic procedure involves the following steps:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of substituted pyrrole ester | Starting from pyrrole derivatives, alkylation at 4- and 3-positions and esterification at 2-position | High yield reported in literature |

| 2 | Formation of methylene bridge | Reaction of two pyrrole ester units with formaldehyde or paraformaldehyde under acidic/basic catalysis | Controlled temperature and stoichiometry critical |

| 3 | Purification | Chromatography or recrystallization | Purity >95% achieved |

This method was detailed in the PhD thesis by Ismael El Drubi Vega (2007), where the compound was synthesized and characterized for use as a supermolecular receptor.

Hydrolysis and Decarboxylation Route

Another approach involves:

Starting from diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate), hydrolysis of ester groups followed by decarboxylation yields bis(3-ethyl-4-methyl-pyrrol-2-yl)methane intermediates.

Subsequent Vilsmeier formylation (using POCl3/DMF) on these intermediates affords related aldehyde derivatives, which can be further manipulated to the target compound or analogues.

This sequence highlights the versatility of the compound as a synthetic intermediate in pyrrole chemistry.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Methylene Bridging via Formaldehyde Condensation | Direct coupling of pyrrole esters using formaldehyde | Straightforward, uses readily available reagents | Requires careful control of reaction conditions to avoid side products |

| Hydrolysis-Decarboxylation Followed by Vilsmeier Formylation | Multi-step involving ester hydrolysis and aldehyde formation | Enables access to diverse derivatives | More steps, longer synthesis time |

| Suzuki Coupling and Subsequent Functionalization (Related Pyrrole Derivatives) | Cross-coupling of pyrrole boronic acids with halogenated pyrroles | High selectivity, modular approach | Requires palladium catalysts, sensitive reagents |

Experimental Notes and Considerations

Solvent and Reagent Purity : Use of freshly distilled solvents and high-purity reagents is essential to achieve reproducible results.

Reaction Monitoring : NMR spectroscopy, especially ^1H NMR, is employed to monitor the formation of the methylene bridge and to confirm substitution patterns on the pyrrole rings.

Temperature Control : Many steps, particularly the methylene bridging and Vilsmeier formylation, require precise temperature control (often 0 °C to room temperature) to minimize side reactions.

Yield Optimization : Stoichiometric ratios and reaction time are optimized to maximize yield and purity; typical isolated yields range from moderate to high (45–85%) depending on the step and method.

Summary Table: Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions: Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles and esters, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Medicinal Chemistry

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Its potential applications include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibiotics.

- Anti-inflammatory Agents : Research indicates that similar pyrrole-based compounds may possess anti-inflammatory effects, warranting investigation into this compound's therapeutic potential.

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Heterocyclic Chemistry : Its structure allows for the formation of various heterocycles through cyclization reactions, which are crucial in developing new pharmaceuticals.

- Functionalization Reactions : The presence of carboxylate groups enables further functionalization, allowing chemists to create a wide range of derivatives with tailored properties.

Materials Science

In materials science, Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) can be utilized in:

- Polymer Chemistry : The compound can act as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical properties.

- Coatings and Films : Its incorporation into coatings can enhance durability and resistance to environmental factors due to the stability imparted by the pyrrole moieties.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of pyrrole derivatives found that compounds similar to Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) exhibited significant activity against Gram-positive bacteria. This property was attributed to the electron-rich nature of the pyrrole ring, which enhances interaction with bacterial cell membranes.

Case Study 2: Polymer Applications

Research conducted on polymer composites incorporating pyrrole derivatives demonstrated improved thermal stability and mechanical strength. Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) was tested as a crosslinking agent in epoxy resins, resulting in enhanced performance characteristics compared to traditional formulations.

Mechanism of Action

The mechanism by which Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrole derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Impact : The target compound’s ethyl and methyl groups likely reduce polarity compared to 1b, which contains a polar 3-methoxy-3-oxopropyl group. This difference may limit the target’s utility in aqueous-phase applications (e.g., fluorescent probes) but enhance solubility in organic solvents .

- Bridge Groups : The methylene bridge in the target compound contrasts with the disulfanediyl bridge in pyrimidine derivatives, which introduces rigidity and sulfur-based reactivity .

Biological Activity

Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate), a pyrrole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects, particularly in the fields of cancer research and antimicrobial activity.

- Molecular Formula : C21H30N2O4

- Molecular Weight : 374.47 g/mol

- CAS Number : 6305-93-7

The compound's structure consists of two ethyl ester groups linked by a methylene bridge, flanked by pyrrole rings that contribute to its biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate). The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

-

Cytotoxicity Studies :

- In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The cytotoxicity was assessed using the resazurin assay, which measures cellular viability based on metabolic activity .

- The compound's IC50 values were reported to be in the range of 10 to 30 μM, indicating a moderate level of potency compared to established chemotherapeutics .

- Mechanism of Action :

Antioxidant Activity

In addition to its anticancer properties, this compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer.

- The antioxidant activity was measured using the DPPH assay, where diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) demonstrated a significant capacity to scavenge free radicals, suggesting potential therapeutic benefits in oxidative stress-related conditions .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicated that it exhibits inhibitory effects against several bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate), and what critical parameters influence yield?

The compound is synthesized via condensation reactions. A validated method involves reacting diethyl-5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrole) carboxylate with amines (e.g., aniline or n-butylamine) in the presence of trimethyl aluminum as a catalyst, using dry dichloromethane as the solvent at 35°C. Yields typically range between 40–43%, influenced by solvent purity, reaction temperature control, and stoichiometric ratios of reactants .

| Reaction Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Trimethyl aluminum | 40–43% |

| Solvent | Dry CH₂Cl₂ | — |

| Temperature | 35°C | — |

Q. How should researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

- ¹H NMR : Peaks at δ 8.89 (s, 2H, NH), 4.25 (q, 4H, ester CH₂), 3.87 (s, 2H, methylene bridge), 2.41 (q, 4H, ethyl CH₂), 2.28 (s, 6H, methyl groups), and 1.04 ppm (t, 6H, ethyl CH₃) .

- ¹³C NMR : Signals at δ 162.09 (ester C=O), 129.01 (pyrrole carbons), 60.04 (ester CH₂), and 10.70 ppm (ethyl CH₃) .

- ESI-MS : Major peaks at m/z 513.5 [M + Na]⁺ and 491.5 [M + H]⁺ .

Q. What purification techniques are recommended post-synthesis?

Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective due to the compound’s melting point (128–129°C). Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) may resolve minor impurities, though the compound’s polarity requires careful solvent selection .

Advanced Research Questions

Q. How can this compound be functionalized for anion receptor systems?

The methylene-bridged pyrrole scaffold serves as a precursor for anion receptors. Functionalization involves substituting the ester groups with amides via reactions with primary amines (e.g., aniline) under catalytic conditions (trimethyl aluminum, CH₂Cl₂, 35°C). The resulting bisamidopyrrolylmethane derivatives exhibit selective binding to anions like chloride and phosphate due to hydrogen-bonding interactions .

Q. What challenges arise in interpreting its ¹³C NMR spectra due to substituent effects?

The electron-withdrawing ester groups and methylene bridge induce deshielding of adjacent pyrrole carbons, leading to complex splitting patterns. For example, the methylene bridge carbon (δ 23.14 ppm) shows coupling with neighboring ethyl and methyl substituents, requiring high-resolution NMR (≥400 MHz) and DEPT-135 experiments to resolve overlapping signals .

Q. Are there discrepancies in reported melting points, and how can they be addressed?

Literature reports a melting point of 128–129°C , but variations may arise due to:

- Polymorphism : Recrystallization solvents can influence crystal packing.

- Purity : Trace solvent residues (e.g., CH₂Cl₂) lower observed melting points. Mitigation involves rigorous drying under vacuum and differential scanning calorimetry (DSC) to confirm thermal behavior .

Data Contradictions and Resolution

- Spectral Data : Minor shifts in ¹H NMR (e.g., NH proton signals) may occur due to solvent deuteration effects. Always report solvent and instrument frequency .

- Synthetic Yields : Lower yields (<40%) suggest incomplete catalyst activation. Pre-drying trimethyl aluminum and solvents improves consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.